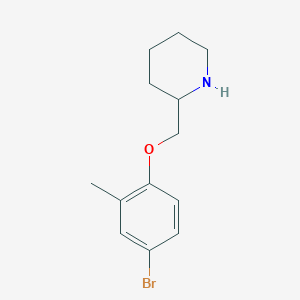

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine

Description

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine is a piperidine derivative characterized by a phenoxymethyl substituent at the 2-position of the piperidine ring. The phenoxymethyl group is further substituted with a bromine atom at the para-position and a methyl group at the ortho-position of the aromatic ring. This structural configuration confers unique electronic and steric properties, making the compound a candidate for pharmacological studies, particularly in receptor modulation and enzyme inhibition.

Properties

IUPAC Name |

2-[(4-bromo-2-methylphenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h5-6,8,12,15H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOOCEUDCKLGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases include sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-2-methyl-phenoxymethyl)-piperidine, while oxidation with potassium permanganate can produce 2-(4-bromo-2-methyl-phenoxy)-piperidine-1-oxide.

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act on various biological targets, including neurotransmitter receptors.

- Serotonin and Norepinephrine Reuptake Inhibition : Similar compounds have shown efficacy as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, which are crucial in treating mood disorders such as depression and anxiety . This suggests that this compound could possess similar properties.

Neuropharmacology

Research indicates that piperidine derivatives can modulate neurotransmitter systems, which are vital for cognitive function and mood regulation. The compound's potential as a neuropharmacological agent is significant due to its ability to cross the blood-brain barrier.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential in understanding how modifications to the chemical structure affect biological activity. For instance, the introduction of different substituents on the piperidine ring can lead to variations in potency and selectivity for specific receptors.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency at certain receptor sites |

| Methyl substitution | Altered binding affinity |

These findings illustrate the importance of structural modifications in enhancing therapeutic efficacy.

Case Studies

Several case studies have highlighted the compound's potential applications:

- Pain Management : Compounds structurally similar to this compound have been explored for their analgesic properties in neuropathic pain models. The inhibition of serotonin and norepinephrine reuptake plays a crucial role in alleviating chronic pain conditions .

- Cognitive Disorders : Investigations into piperidine derivatives have shown promise in treating cognitive disorders like ADHD and dementia by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s piperidine core is shared with numerous pharmacologically active analogs, but its substituent profile distinguishes it:

- Evidence suggests that smaller alkyl groups on the piperidine nitrogen enhance potency by minimizing non-receptor interactions .

- Bromine and Methyl Effects: The electron-withdrawing bromine atom at the para-position may stabilize the aromatic ring’s electronic environment, while the ortho-methyl group introduces steric constraints. Similar substituents in other compounds (e.g., APB-10 with 4-chlorophenyl) show minor activity differences compared to methoxy-substituted analogs, indicating that electronic modulation is secondary to steric effects .

Physicochemical and Metabolic Properties

- Oxidation Pathways: Piperidine rings undergo HO2-elimination during oxidation, with barriers ranging from 14.4–19.2 kcal/mol. The bromine atom in the target compound may slow oxidation compared to non-halogenated analogs (e.g., pyrrolidine derivatives) .

- Solubility and PK: Substitution patterns influence pharmacokinetics. For example, 4-CF3 groups improve solubility in quinolone derivatives, suggesting that halogenation in the target compound could similarly enhance bioavailability .

Data Tables

Table 2: Oxidation Barriers of N-Heterocycles

| Compound | Δ‡E (kcal/mol) | Major Oxidation Pathway |

|---|---|---|

| Piperidine | 17.8 | HO2-elimination |

| Pyrrolidine | 14.4 | HO2-elimination |

| Imidazole | 19.2 | Ring-opening |

| Target Compound* | Estimated 18.5 | Slower HO2-elimination |

*Predicted based on bromine’s electron-withdrawing effects .

Key Findings and Implications

- Steric vs.

- Synthetic Flexibility : The bromine atom offers a handle for further derivatization, aligning with trends in piperidine-based drug discovery .

- Contradictions : While smaller substituents generally enhance potency (), larger groups (e.g., biphenyl esters) improve solubility in certain contexts (). The target compound’s intermediate size may reconcile these effects.

Biological Activity

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a phenoxymethyl group and a brominated aromatic moiety. Its molecular formula is C14H18BrN, with a molecular weight of approximately 284.21 g/mol.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

- In Vitro Studies : A study found that derivatives of piperidine displayed inhibitory effects against various strains of bacteria, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µM depending on the specific derivative used .

Anticancer Properties

Preliminary investigations into the anticancer potential of similar compounds suggest that they may induce apoptosis in cancer cell lines. For example, certain piperidine derivatives have been shown to inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range.

- Case Study : A recent study reported that a structurally related compound exhibited an IC50 value of 4.363 µM against MCF-7 cells, indicating potential for further development as an anticancer agent .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit fatty acid biosynthesis enzymes, which are crucial for bacterial survival.

- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and leading to biological effects such as apoptosis in cancer cells.

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD |

| Piperidine Derivative A | Antimicrobial | MIC = 1 µM |

| Piperidine Derivative B | Anticancer (MCF-7) | IC50 = 4.363 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.